molecular formula C18H14N4 B8328793 1-(1-Biphenyl-3-yl-1H-imidazol-4-yl)-1H-pyrazole

1-(1-Biphenyl-3-yl-1H-imidazol-4-yl)-1H-pyrazole

Cat. No. B8328793
M. Wt: 286.3 g/mol
InChI Key: OUCFIVLUQUKOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Biphenyl-3-yl-1H-imidazol-4-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C18H14N4 and its molecular weight is 286.3 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

1-(3-phenylphenyl)-4-pyrazol-1-ylimidazole

InChI

InChI=1S/C18H14N4/c1-2-6-15(7-3-1)16-8-4-9-17(12-16)21-13-18(19-14-21)22-11-5-10-20-22/h1-14H

InChI Key

OUCFIVLUQUKOTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(N=C3)N4C=CC=N4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyrazole (68.3 mg, 1.0 mmol), K2CO3 (139 mg, 1.0 mmol), CuI (9.5 mg, 5 mol %) and 11 (150 mg, 0.5 mmol) were added to vial and added NMP (1 mL). The slurry was heated in micro wave (emrys optimiser; fixed hold time) to 180° C. for 1 h after which after it was added NMP (1 mL) and heated to 195° C. for 3 h. The reaction mixture was then added another 6.5 mg CuI and 40 mg pyrazole, and heated for another 4 h after by which LC-MS analysis showed full conversion. The rx was added dropwise to H2O (10 mL) followed by ethyl acetate (30 mL) and brine (10 mL). The phases were separated and the aqueous phase extracted with THF (2×5 mL). The combined organic phases was washed with H2O (2×5 mL), dried (MgSO4), decanted and evaporated onto Celite and purified by CombiFlash sq16 to yield 47 mg (32%) the title compound as a white solid. HRMS (ESI+): m/z=286.3366 [M+H]
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
68.3 mg
Type
reactant
Reaction Step Three
Name
Quantity
139 mg
Type
reactant
Reaction Step Three
Name
Quantity
150 mg
Type
reactant
Reaction Step Three
Name
Quantity
9.5 mg
Type
catalyst
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
reactant
Reaction Step Five
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
40 mg
Type
reactant
Reaction Step Seven
Name
Quantity
6.5 mg
Type
catalyst
Reaction Step Seven
Yield
32%

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